molecular formula C16H23N3O3S B10958993 N-cyclopropyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide

N-cyclopropyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide

Cat. No.: B10958993
M. Wt: 337.4 g/mol
InChI Key: XTMOEICHIWPCRB-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a diethoxyphenyl moiety, and a hydrazinecarbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the cyclopropyl and diethoxyphenyl intermediates. These intermediates are then subjected to acylation and hydrazinecarbothioamide formation reactions under controlled conditions. Common reagents used in these reactions include cyclopropylamine, 3,4-diethoxybenzaldehyde, and thiosemicarbazide. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and minimize waste. Industrial methods may also involve the use of more robust catalysts and solvents to withstand the rigors of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-CYCLOPROPYL-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[(3,4-diethoxyphenyl)amino]acetamide
  • N-cyclopropyl-2-[(3,4-diethoxyphenyl)amino]propanamide

Uniqueness

N-CYCLOPROPYL-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H23N3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

1-cyclopropyl-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]thiourea

InChI

InChI=1S/C16H23N3O3S/c1-3-21-13-8-5-11(9-14(13)22-4-2)10-15(20)18-19-16(23)17-12-6-7-12/h5,8-9,12H,3-4,6-7,10H2,1-2H3,(H,18,20)(H2,17,19,23)

InChI Key

XTMOEICHIWPCRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2CC2)OCC

Origin of Product

United States

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